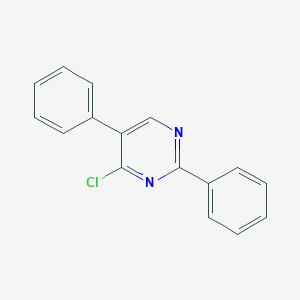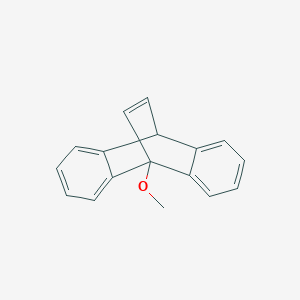
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DPBS, and it has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of DPBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. DPBS has been shown to induce apoptosis by activating the caspase pathway, which leads to cell death. DPBS has also been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPBS has been shown to have a variety of biochemical and physiological effects. Studies have shown that DPBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. DPBS has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, DPBS has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPBS has several advantages for lab experiments. It is easy to synthesize, and it is stable and relatively non-toxic. DPBS has also been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific cellular pathways. However, DPBS also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, DPBS can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for further research on DPBS. One area of research is to explore the potential use of DPBS in cancer treatment. Studies have shown that DPBS can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is to explore the potential use of DPBS in treating neurodegenerative diseases. Studies have shown that DPBS has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to explore the mechanism of action of DPBS and its potential use in other scientific research applications.
Méthodes De Synthèse
DPBS can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product can be obtained in high yield and purity. This method has been widely used to synthesize DPBS for scientific research purposes.
Applications De Recherche Scientifique
DPBS has been used in various scientific research applications, including pharmacology, biochemistry, and medicinal chemistry. One of the most significant applications of DPBS is in the field of cancer research. Studies have shown that DPBS can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DPBS has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C13H14N2O4S |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-6-7-11(19-2)12(9-10)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
ZPLMDJXLTAUJHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)

![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)



![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)